2,2-Dideuterio-2-phenylacetonitrile
Overview
Description
2,2-Dideuterio-2-phenylacetonitrile: is a deuterated derivative of phenylacetonitrile. This compound is characterized by the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. The molecular formula of this compound is C8H5D2N, and it has a molecular weight of 119.16 g/mol . The presence of deuterium atoms provides unique properties that make this compound valuable in various scientific research applications.
Mechanism of Action
Target of Action
The primary target of 2,2-Dideuterio-2-phenylacetonitrile (also known as Phenylacetonitrile or PAN) is the olfactory system of predators . It acts as an olfactory aposematic signal, warning predators of the presence of a potentially harmful substance .
Mode of Action
PAN interacts with the olfactory receptors of predators, signaling the presence of a toxic substance . This interaction triggers an aversion response in the predator, deterring them from attacking the organism producing the PAN .
Biochemical Pathways
PAN is biosynthesized from phenylalanine, catalyzed by the enzyme CYP305M2 . When a predator attacks, PAN is converted into hydrogen cyanide (HCN), a highly toxic compound . This conversion is part of the organism’s defense mechanism .
Pharmacokinetics
It is known that the compound has a molecular weight of 11916 g/mol and a density of 1.032 g/mL at 25ºC . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The conversion of PAN to HCN results in food poisoning in predators . This toxic effect serves as a deterrent, protecting the organism producing the PAN from predation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PAN. For instance, the compound’s boiling point is 233-234ºC , suggesting that it may be volatile at high temperatures. Its flash point is 102ºC , indicating that it may be flammable under certain conditions. These properties should be taken into account when considering the compound’s behavior in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dideuterio-2-phenylacetonitrile can be synthesized through the deuteration of phenylacetonitrile. One common method involves the reaction of phenylacetonitrile with deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and elevated temperatures to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dideuterio-2-phenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the cyano group (CN) is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common oxidizing agents.
Major Products:
Substitution Reactions: Products vary depending on the nucleophile used.
Reduction Reactions: The major product is the corresponding amine.
Oxidation Reactions: The major product is the corresponding carboxylic acid.
Scientific Research Applications
2,2-Dideuterio-2-phenylacetonitrile is primarily used as a labeled reagent to study the mechanisms of reactions involving phenylacetonitrile. Its unique properties due to deuterium substitution make it valuable in various fields, including:
Chemistry: Used in mechanistic studies to understand reaction pathways and isotope effects.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of deuterated drugs.
Industry: Applied in the synthesis of deuterated compounds for use in various industrial processes.
Comparison with Similar Compounds
Phenylacetonitrile: The non-deuterated analog of 2,2-Dideuterio-2-phenylacetonitrile.
2,2-Dideuterio-2-phenylpropionitrile: A similar compound with an additional methyl group.
2,2-Dideuterio-2-phenylbutyronitrile: A similar compound with an additional ethyl group.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct properties such as altered reaction rates and pathways. This makes it particularly valuable in mechanistic studies and isotope effect investigations.
Properties
IUPAC Name |
2,2-dideuterio-2-phenylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6H2/i6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSQOBVLVYHIEX-NCYHJHSESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C#N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480783 | |
Record name | Phenyl(~2~H_2_)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935-66-0 | |
Record name | Phenyl(~2~H_2_)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 935-66-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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